N-(1-Bromo-2-naphthyl)acetamide
CAS No.: 7597-73-1
Cat. No.: VC21347354
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7597-73-1 |
|---|---|
| Molecular Formula | C12H10BrNO |
| Molecular Weight | 264.12 g/mol |
| IUPAC Name | N-(1-bromonaphthalen-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H10BrNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | ANOJTMSMKHYLBB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C2=CC=CC=C2C=C1)Br |
| Canonical SMILES | CC(=O)NC1=C(C2=CC=CC=C2C=C1)Br |
Introduction
Chemical Identity and Properties
N-(1-Bromo-2-naphthyl)acetamide is a well-defined chemical entity with specific identifiers that facilitate its unambiguous recognition in scientific literature and databases. The compound features a bromine atom at position 1 of the naphthalene ring system and an acetamide group at position 2, creating a unique molecular architecture with distinctive reactivity patterns.
Basic Chemical Information
The fundamental chemical parameters of N-(1-Bromo-2-naphthyl)acetamide provide important baseline information for researchers working with this compound:
| Property | Value |
|---|---|
| CAS Registry Number | 7597-73-1 |
| IUPAC Name | N-(1-bromonaphthalen-2-yl)acetamide |
| Molecular Formula | C12H10BrNO |
| Molecular Weight | 264.12 g/mol |
| Standard InChI | InChI=1S/C12H10BrNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15) |
| Standard InChIKey | ANOJTMSMKHYLBB-UHFFFAOYSA-N |
These parameters establish the precise identity of the compound and provide the foundation for understanding its behavior in various chemical and biological contexts.
Structural Features and Characteristics
The molecular structure of N-(1-Bromo-2-naphthyl)acetamide exhibits several key features that determine its chemical behavior:
-
A planar naphthalene core that provides aromaticity and conformational rigidity
-
A bromine substituent at position 1 that serves as a potential site for further functionalization
-
An acetamide group at position 2 that introduces hydrogen bonding capacity and polar interactions
-
The specific spatial arrangement of these functional groups, which creates a distinctive electronic profile
The presence of the bromine atom adjacent to the acetamide functionality generates a unique electronic environment that influences the compound's reactivity patterns and potential interactions with biological targets. This structural arrangement contributes to what researchers describe as "a balance of reactivity and stability valuable for research and industrial applications".
Synthesis Methodologies
The preparation of N-(1-Bromo-2-naphthyl)acetamide can be achieved through several synthetic routes, with the choice of method typically depending on available starting materials and desired scale.
Traditional Synthetic Approaches
The most common synthetic pathway to N-(1-Bromo-2-naphthyl)acetamide involves the selective bromination of N-(2-naphthyl)acetamide or related precursors. This approach typically employs brominating agents to introduce the bromine atom at the desired position of the naphthalene ring system.
A typical synthetic sequence might include:
-
Preparation or commercial acquisition of N-(2-naphthyl)acetamide
-
Regioselective bromination using appropriate brominating agents (e.g., N-bromosuccinimide or elemental bromine with a suitable catalyst)
-
Purification steps to isolate the desired product from potential isomers or side products
The regioselectivity of the bromination step is crucial for obtaining the desired 1-bromo isomer, and reaction conditions must be carefully controlled to minimize the formation of other brominated products.
Applications in Organic Synthesis
N-(1-Bromo-2-naphthyl)acetamide serves as a valuable building block in organic synthesis due to its functional group pattern and reactivity profile.
As a Synthetic Intermediate
The compound's utility as a synthetic intermediate stems from several key characteristics:
-
The bromine substituent provides an excellent handle for various cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira reactions)
-
The acetamide group can be hydrolyzed to generate the corresponding amine, enabling further transformations
-
The naphthalene core allows for regioselective functionalization at multiple positions
These features make N-(1-Bromo-2-naphthyl)acetamide particularly valuable in the synthesis of more complex naphthalene derivatives with potential applications in materials science and medicinal chemistry.
Reactivity Patterns
The reactivity of N-(1-Bromo-2-naphthyl)acetamide is largely governed by the electronic and steric effects of its substituents:
-
The electron-withdrawing nature of the bromine atom activates the carbon-bromine bond toward nucleophilic substitution and oxidative addition reactions
-
The acetamide group can participate in hydrogen bonding interactions and direct the regioselectivity of certain reactions
-
The naphthalene core provides sites for electrophilic aromatic substitution reactions, with reactivity patterns different from those of simple benzene derivatives
Understanding these reactivity patterns is essential for effectively utilizing N-(1-Bromo-2-naphthyl)acetamide in synthetic applications.
| Compound Feature | Impact on Antitubercular Activity |
|---|---|
| Hydroxyl group position | meta-position crucial for activity |
| Bromine substitution | Enhances activity compared to other halogens |
| Hydrophobic substituents | Generally favorable for activity |
| para-CF3 substitution | Superior activity (20-fold increase vs. lead compound) |
While N-(1-Bromo-2-naphthyl)acetamide differs from these meta-amido bromophenols in its core structure (naphthalene vs. phenol), the presence of similar functional elements (bromine and acetamide) suggests potential for related biological activities that warrant investigation .
Structure-Activity Relationships
Understanding the relationship between the structure of N-(1-Bromo-2-naphthyl)acetamide and its potential activities provides valuable insights for researchers working with this and related compounds.
Key Structural Determinants
Several structural features of N-(1-Bromo-2-naphthyl)acetamide may significantly influence its chemical and biological behavior:
-
The position of the bromine atom at C-1 of the naphthalene ring, which creates a specific electronic environment
-
The orientation of the acetamide group relative to the bromine substituent, which affects the compound's three-dimensional shape
-
The planar naphthalene core, which provides a rigid scaffold for the presentation of functional groups
These structural elements collectively determine the compound's interactions with potential biological targets and its behavior in chemical reactions.
Comparative Analysis with Structural Analogs
Comparing N-(1-Bromo-2-naphthyl)acetamide with structural analogs provides valuable information about structure-activity relationships. Research on meta-amido bromophenols demonstrates that seemingly minor structural modifications can dramatically alter biological activity .
Key observations from studies on related compounds include:
-
The precise position of functional groups is often critical for activity
-
The nature of substituents (electron-donating vs. electron-withdrawing) can significantly impact potency
-
Hydrophobic properties of substituents can be crucial determinants of biological activity
These principles likely apply to N-(1-Bromo-2-naphthyl)acetamide as well, suggesting that systematic structural modifications could reveal optimized derivatives with enhanced properties for specific applications.
Current Research and Future Directions
While specific research focusing directly on N-(1-Bromo-2-naphthyl)acetamide appears limited in the current literature, several promising research directions emerge from studies on related compounds.
Emerging Research Areas
Current research involving brominated aromatic amides focuses on several key areas that may be relevant to N-(1-Bromo-2-naphthyl)acetamide:
-
Development of new antimicrobial agents, particularly against drug-resistant pathogens
-
Exploration of structure-activity relationships to optimize biological activities
-
Investigation of novel synthetic methodologies for regioselective functionalization
The research on meta-amido bromophenols as antitubercular agents exemplifies these trends, demonstrating that such compounds can exhibit "moderate inhibitory activity against Mycobacterium tuberculosis H37Rv and clinically isolated MDR-TB strains" while showing "good metabolic stability in rat liver microsome" .
Future Research Opportunities
Several promising directions for future research on N-(1-Bromo-2-naphthyl)acetamide include:
-
Systematic screening for biological activities, particularly antimicrobial properties
-
Investigation of structure-activity relationships through the synthesis and testing of derivatives
-
Exploration of applications in materials science, leveraging the compound's aromatic character
-
Development of new synthetic methodologies using N-(1-Bromo-2-naphthyl)acetamide as a building block
These research directions could significantly expand our understanding of this compound and its potential applications across multiple disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume